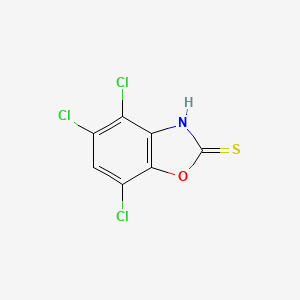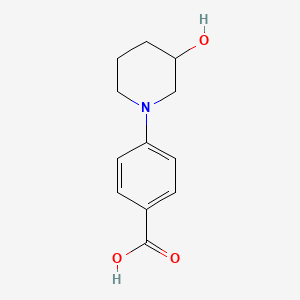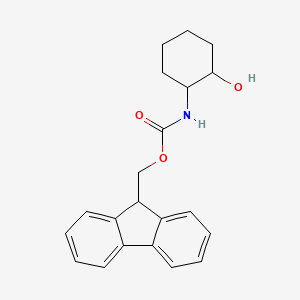
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Descripción general
Descripción
“9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate” is a chemical compound with the CAS Number: 1342698-64-9 . It has a molecular weight of 337.42 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 2-hydroxycyclohexylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO3/c23-20-12-6-5-11-19 (20)22-21 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18-20,23H,5-6,11-13H2, (H,22,24) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.42 . The InChI code provides information about the molecular structure .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Properties
N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine : This compound's crystal structure is slightly pyramidalized, with a notable deviation of the nitrogen atom from the basal plane. The crystal exhibits intermolecular hydrogen bonds, involving the hydroxy oxygen atom acting as a donor to the carbonyl group and an acceptor of the amide group (Yamada et al., 2008).
Synthesis and Characterization
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound is synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), illustrating a pathway for creating derivatives with potential applications (Le & Goodnow, 2004).
Biotransformation and Derivatives
Biotransformation by Biphenyl-utilizing Bacteria : Biphenyl-utilizing bacteria have been used to obtain different derivatives of 9H-carbazole, with the transformation of 9H-fluorene into 9H-fluoren-9-ol and fluoren-9-one being a significant process. This study provides insights into the metabolic pathways and the potential for environmental bioremediation or pharmacological applications (Waldau et al., 2009).
Fluorescence Sensing Applications
Colorimetric/Fluorometric Probe for Iodide : A fluorene oligomer has been synthesized and used to detect iodide with high fluorescence quenching sensitivity and selectivity. The system's sensitivity, even at very low concentrations, indicates potential applications in environmental monitoring and chemical sensing (Zhao et al., 2012).
Chemical Reactions and Synthesis
Synthesis of Dipeptidyl Ureas : 9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized and used as building blocks for creating dipeptidyl urea esters, highlighting their utility in complex organic syntheses (Babu & Kantharaju, 2005).
Applications in Sensing and Detection
Fluorescence Sensing of Acids and Amines : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine) have been prepared and applied in fluorescence detection of different acids and amines. This indicates potential applications in environmental monitoring and biosensing (Qian et al., 2019).
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,23H,5-6,11-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFJVDKWZWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



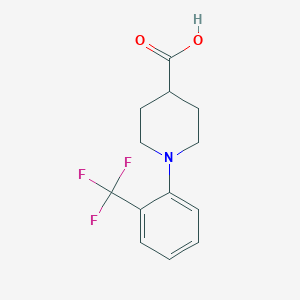
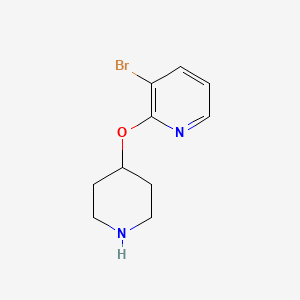
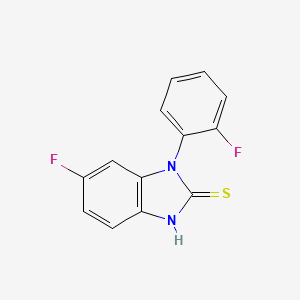
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)
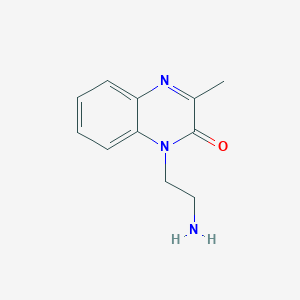
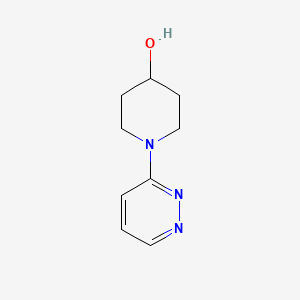
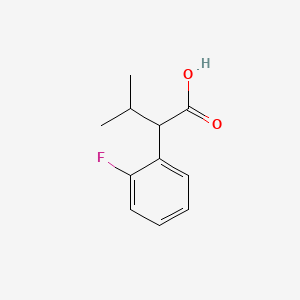
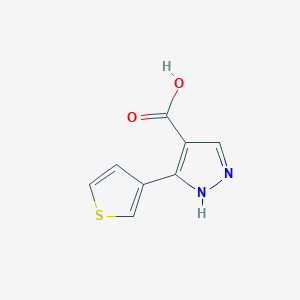
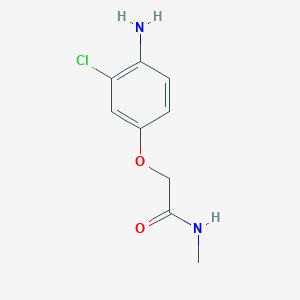
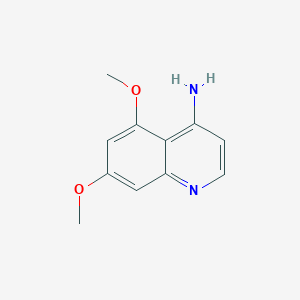
![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
